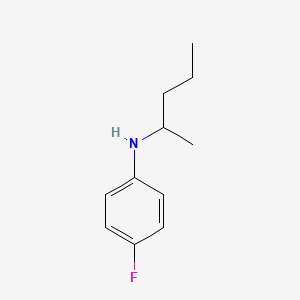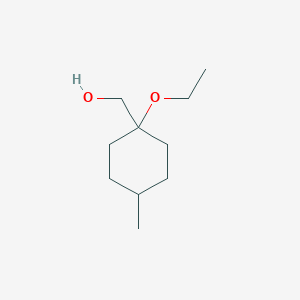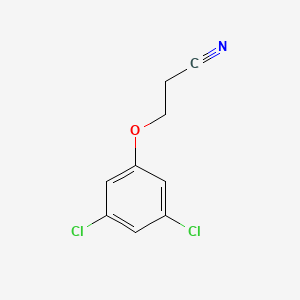
3-(3,5-Dichloro-phenoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s chemical structure consists of a propanenitrile (propionitrile) group linked to a 3,5-dichlorophenoxy moiety.
3-(3,5-Dichlorophenoxy)propanenitrile: is a pale liquid with a molecular weight of 216.06 g/mol . It belongs to the class of nitriles and contains two chlorine atoms attached to a phenoxy group.
Méthodes De Préparation
Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of 3,5-dichlorophenol with acrylonitrile in the presence of a base (such as sodium hydroxide or potassium hydroxide).
Industrial Production: Industrial-scale production methods typically involve optimizing reaction conditions, scaling up the process, and ensuring high purity.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like strong bases (e.g., sodium hydroxide), acids, and catalysts are often used. Reaction conditions vary based on the desired outcome.
Major Products: The primary product is 3-(3,5-dichlorophenoxy)propanenitrile itself.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific target. It could interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of a phenoxy group and a nitrile functional group sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds may include other phenoxy-substituted nitriles.
Propriétés
Formule moléculaire |
C9H7Cl2NO |
|---|---|
Poids moléculaire |
216.06 g/mol |
Nom IUPAC |
3-(3,5-dichlorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7Cl2NO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1,3H2 |
Clé InChI |
BKWFDLRDLNATBA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


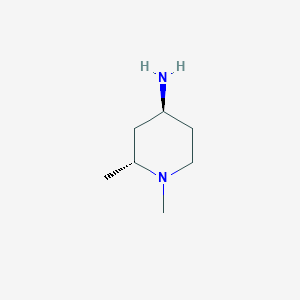

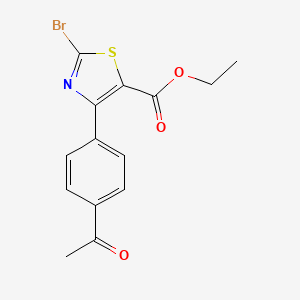
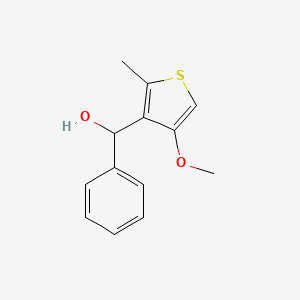
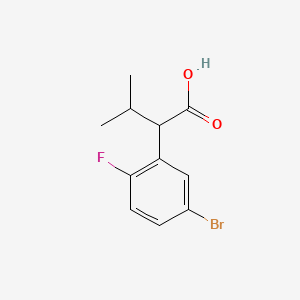
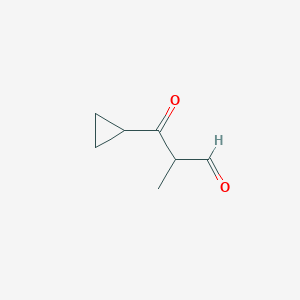
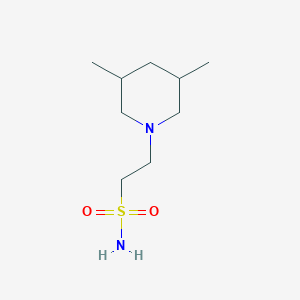
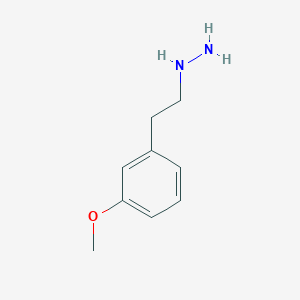
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)

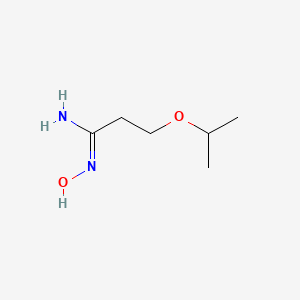
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)
